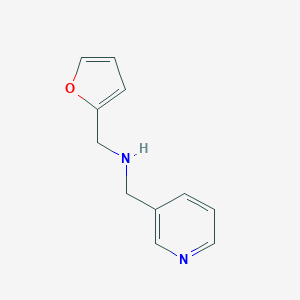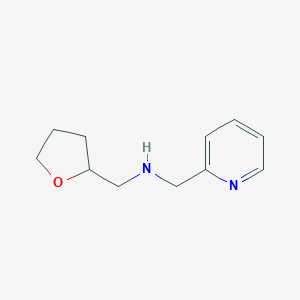![molecular formula C21H21ClN2O4 B187882 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 5767-85-1](/img/structure/B187882.png)
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide, commonly known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
The exact mechanism of action of CEP-1347 is not fully understood. However, it has been proposed that CEP-1347 may exert its neuroprotective effects by inhibiting the activity of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in neuronal apoptosis and inflammation. By inhibiting JNK activity, CEP-1347 may prevent the death of neurons and reduce inflammation and oxidative stress in the brain.
生化学的および生理学的効果
CEP-1347 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include reducing oxidative stress, inflammation, and beta-amyloid accumulation in Alzheimer's disease models, improving motor function and reducing neuronal damage in Huntington's disease models, and protecting neurons from degeneration and preventing the death of dopaminergic neurons in Parkinson's disease models.
実験室実験の利点と制限
One of the major advantages of CEP-1347 is its potential neuroprotective effects in various neurological disorders. CEP-1347 has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to using CEP-1347 in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for CEP-1347.
将来の方向性
There are several future directions for research on CEP-1347. One direction is to further investigate the mechanism of action of CEP-1347 and its potential targets in the brain. Another direction is to optimize the dosage and administration route of CEP-1347 for maximum efficacy in various neurological disorders. In addition, clinical trials are needed to determine the safety and efficacy of CEP-1347 in humans. Finally, further studies are needed to explore the potential therapeutic applications of CEP-1347 in other neurological disorders beyond Parkinson's, Alzheimer's, and Huntington's disease.
Conclusion:
In conclusion, CEP-1347 is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. CEP-1347 exerts its neuroprotective effects by inhibiting the activity of JNK, a protein kinase that plays a key role in neuronal apoptosis and inflammation. CEP-1347 has various biochemical and physiological effects in preclinical studies, including reducing oxidative stress, inflammation, and beta-amyloid accumulation in Alzheimer's disease models, improving motor function and reducing neuronal damage in Huntington's disease models, and protecting neurons from degeneration and preventing the death of dopaminergic neurons in Parkinson's disease models. However, further studies are needed to optimize the dosage and administration route of CEP-1347 and to determine its safety and efficacy in humans.
合成法
CEP-1347 is a synthetic compound that can be prepared by a multistep synthesis process. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(4-chlorophenyl)-2,5-dioxopyrrolidine. The second step involves the reaction of this intermediate with 4-methoxyphenylacetic acid and acetic anhydride in the presence of pyridine to form the final product, CEP-1347.
科学的研究の応用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to protect neurons from degeneration and prevent the death of dopaminergic neurons in Parkinson's disease models. CEP-1347 has also been shown to reduce inflammation, oxidative stress, and beta-amyloid accumulation in Alzheimer's disease models. In addition, CEP-1347 has been shown to improve motor function and reduce neuronal damage in Huntington's disease models.
特性
CAS番号 |
5767-85-1 |
|---|---|
製品名 |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
分子式 |
C21H21ClN2O4 |
分子量 |
400.9 g/mol |
IUPAC名 |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O4/c1-14(25)23(12-11-15-3-9-18(28-2)10-4-15)19-13-20(26)24(21(19)27)17-7-5-16(22)6-8-17/h3-10,19H,11-13H2,1-2H3 |
InChIキー |
PUAXPCTYTQODSN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(=O)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




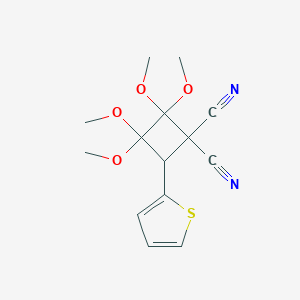
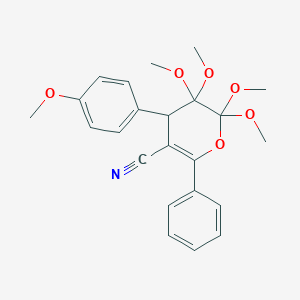

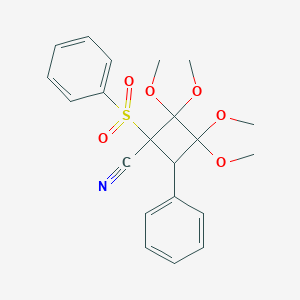
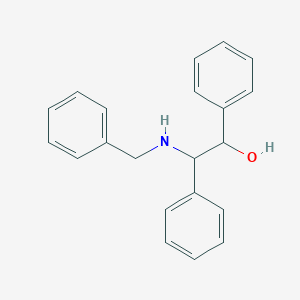
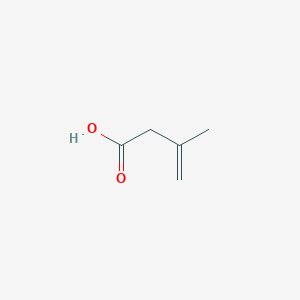

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

